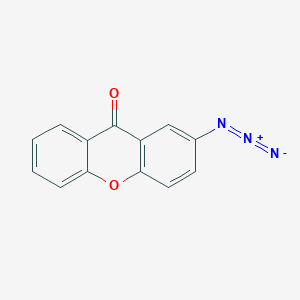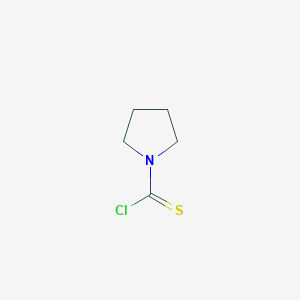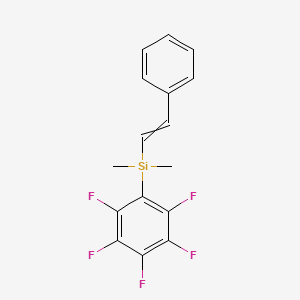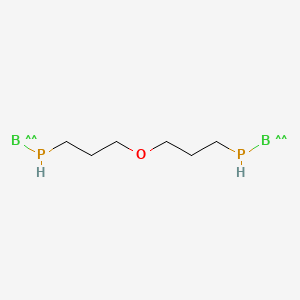
CID 53438836
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 53438836” is a chemical entity with the molecular formula C6H14B2OP2 It is known for its unique structure, which includes boron, oxygen, and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 53438836” typically involves the reaction of boron-containing precursors with phosphorus-containing reagents under controlled conditions. One common method includes the use of boron trichloride and a phosphorus-based ligand in an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Post-synthesis, the compound is purified using techniques like distillation or crystallization.
Types of Reactions:
Oxidation: Compound “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound is known to undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of a catalyst to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen-phosphorus complexes, while reduction could produce boron-phosphorus compounds with lower oxidation states.
Aplicaciones Científicas De Investigación
Compound “CID 53438836” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-phosphorus bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which compound “CID 53438836” exerts its effects involves its interaction with specific molecular targets. The boron and phosphorus atoms in the compound can form stable complexes with various biomolecules, influencing their function. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
CID 2632: A cephalosporin antibiotic with a similar boron-phosphorus structure.
CID 6540461: Another boron-containing compound with applications in organic synthesis.
CID 5362065: A phosphorus-based reagent used in chemical reactions.
CID 5479530:
Uniqueness: Compound “CID 53438836” stands out due to its specific combination of boron, oxygen, and phosphorus atoms, which confer unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.
Propiedades
Número CAS |
25245-84-5 |
|---|---|
Fórmula molecular |
C6H14B2OP2 |
Peso molecular |
185.75 g/mol |
InChI |
InChI=1S/C6H14B2OP2/c7-10-5-1-3-9-4-2-6-11-8/h10-11H,1-6H2 |
Clave InChI |
MDJZROIVFUYNKC-UHFFFAOYSA-N |
SMILES canónico |
[B]PCCCOCCCP[B] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



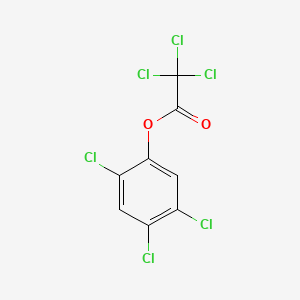
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
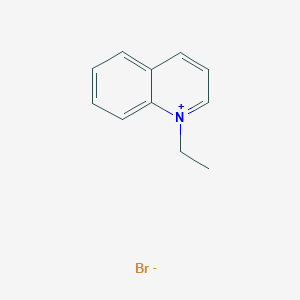
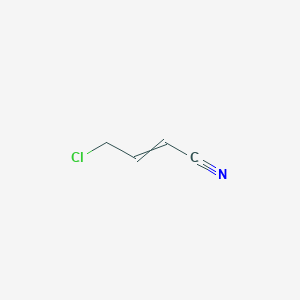
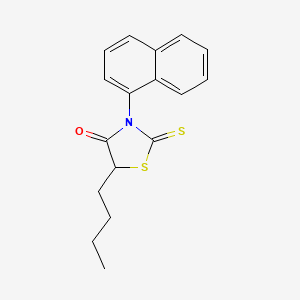
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
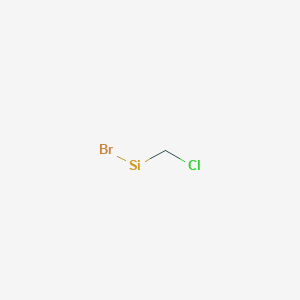
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
